1-Cyclopropylimidazolidine-2,4,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-Cyclopropylimidazolidine-2,4,5-trione is a derivative of imidazolidine, which is a five-membered heterocyclic compound containing two nitrogen atoms at nonadjacent positions. Although the specific compound 1-Cyclopropylimidazolidine-2,4,5-trione is not directly mentioned in the provided papers, the related chemistry and structural motifs can be inferred from the studies on similar compounds. For instance, the cyclopropyl group is a common structural motif that is known for its ring strain and reactivity, which can influence the chemical behavior of the compound it is attached to .
Synthesis Analysis
The synthesis of related compounds involves multicomponent reactions (MCRs), which are a class of reactions where three or more starting materials react to form a product, where essentially all or most of the atoms contribute to the final product. For example, the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one involves the one-pot interaction of rhodanine, 4-methoxybenzaldehyde, and cyclopropylamine . Similarly, the synthesis of imidazolidine derivatives can be expected to involve the use of cyclopropylamine as a starting material in a multicomponent reaction setup.
Molecular Structure Analysis
The molecular structure of imidazolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen atoms. The cyclopropyl group attached to the imidazolidine ring is expected to introduce steric and electronic effects that can influence the overall geometry and reactivity of the molecule. The presence of prototropic tautomerism, which is a form of isomerism where protons shift positions within the molecule, has been observed in related compounds .
Chemical Reactions Analysis
The reactivity of imidazolidine derivatives can be quite diverse. For instance, cycloadditions of 2-cyclopropylidene-1,3-dimethylimidazolidine with aryl-substituted 1,2,4-triazines have been studied, showing that these reactions can proceed at a range of temperatures and can involve the formation of zwitterionic intermediates . Additionally, 1,3-dipolar cycloadditions to imidazolidine-2,4-diones have been shown to proceed regio- and stereoselectively, leading to the formation of spirohydantoin derivatives or other heterocyclic compounds depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine derivatives are influenced by their molecular structure. The presence of the cyclopropyl group can affect the compound's stability, reactivity, and solubility. The electronic properties of the imidazolidine ring, such as its dipole moment and electron distribution, can also play a significant role in determining its chemical behavior. The prototropic tautomerism observed in related compounds suggests that 1-Cyclopropylimidazolidine-2,4,5-trione may also exhibit this phenomenon, which could have implications for its reactivity and interaction with other molecules .
Scientific Research Applications
Inhibition of Cholinergic Enzymes
1-Cyclopropylimidazolidine-2,4,5-trione derivatives have been found to be highly active inhibitors of acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in cholinergic transmission, and their inhibition has potential therapeutic applications in conditions like Alzheimer's disease. A study synthesized a series of such compounds, demonstrating significant inhibitory activity, surpassing even standard drugs like rivastigmine in some cases (Pejchal et al., 2011).
Methylation Reaction Studies
The methylation reaction of 1-Cyclopropylimidazolidine-2,4,5-trione and similar compounds with dimethyl sulfate was investigated, providing insights into the formation of various byproducts. This research helps in understanding the chemical properties and potential applications of these compounds in different chemical reactions (Lian et al., 2020).
Antifungal Applications
Compounds containing the imidazolidine-2,4,5-trione moiety, such as 1-Cyclopropylimidazolidine-2,4,5-trione, have been synthesized and tested for antifungal activity. These compounds showed considerable efficacy against various plant pathogens, indicating their potential as fungicides in agricultural applications (Obydennov et al., 2018).
Aldose Reductase Inhibition
Some derivatives of 1-Cyclopropylimidazolidine-2,4,5-trione have been studied for their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. These compounds showed promising results, indicating potential therapeutic applications for diabetes management (Ishii et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-cyclopropylimidazolidine-2,4,5-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-4-5(10)8(3-1-2-3)6(11)7-4/h3H,1-2H2,(H,7,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTBKDLRJZNFLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427868 |
Source
|
Record name | 1-cyclopropylimidazolidine-2,4,5-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylimidazolidine-2,4,5-trione | |
CAS RN |
40408-46-6 |
Source
|
Record name | 1-cyclopropylimidazolidine-2,4,5-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.